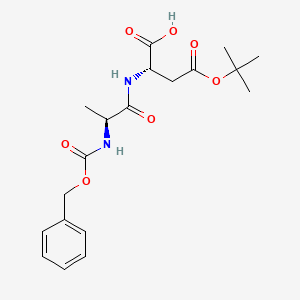
(S)-2-((S)-2-(((benzyloxy)carbonyl)amino)propanamido)-4-(tert-butoxy)-4-oxobutanoic acid
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups, including a benzyloxy carbonyl group, an amino group, a tert-butoxy group, and a carboxylic acid group . These groups suggest that this compound could be involved in a variety of chemical reactions.
Synthesis Analysis
The synthesis of such a compound would likely involve the protection of the amino group with a benzyloxy carbonyl group and the protection of the carboxylic acid group with a tert-butoxy group . The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction step.Chemical Reactions Analysis
The chemical reactions that this compound could undergo would be influenced by its functional groups. For example, the amino group could participate in reactions such as amide bond formation, while the carboxylic acid group could undergo reactions such as esterification .Aplicaciones Científicas De Investigación
Amino-Functionalized Carbon Nanomaterials
Carbon-based nanomaterials (CNMs) have garnered significant attention in both scientific and industrial circles. Fullerenes, carbon nanotubes (CNTs), graphene, and carbon dots (CDs) are popular forms of CNMs. However, their poor solubility in common solvents and tendency to aggregate pose challenges for practical applications. To address this, organic chemistry provides a solution: the introduction of amino groups. Amino groups enhance dispersion, solubilization, and processability of CNMs. Their basicity, nucleophilicity, and ability to form hydrogen or halogen bonds facilitate interactions with other molecules. Researchers have successfully integrated amino groups into CNMs through covalent bonds (e.g., amide coupling) or supramolecular interactions .
Synthesis of α,β-Unsaturated Carbonyl Compounds
α,β-Unsaturated carbonyl compounds serve as crucial building blocks in organic chemistry. Carbonylation reactions offer an atom-efficient toolbox for converting readily available substrates into these compounds. Investigating the synthetic pathways for introducing amino groups in CNMs could contribute to the development of novel α,β-unsaturated carbonyl compounds .
Dynamic Click Chemistry Using Boronic Acid Derivatives
Boronic acid-based reversible click chemistries have gained prominence in various fields. Understanding the mechanism of reversible kinetics involving iminoboronate and salicylhydroxamic–boronate groups opens up applications in chemical biology, medicinal chemistry, biomedical devices, and material science. The compound’s structure may play a role in these dynamic click reactions .
Propiedades
IUPAC Name |
(2S)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O7/c1-12(20-18(26)27-11-13-8-6-5-7-9-13)16(23)21-14(17(24)25)10-15(22)28-19(2,3)4/h5-9,12,14H,10-11H2,1-4H3,(H,20,26)(H,21,23)(H,24,25)/t12-,14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODFBIPBPZLDRLE-JSGCOSHPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC(=O)OC(C)(C)C)C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)OC(C)(C)C)C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-((S)-2-(((benzyloxy)carbonyl)amino)propanamido)-4-(tert-butoxy)-4-oxobutanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



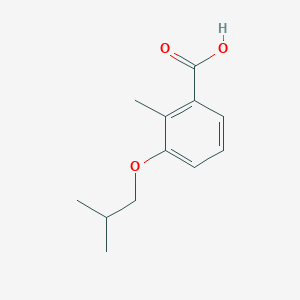

![4-(2-Methoxycarbonylethyl)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B3130060.png)
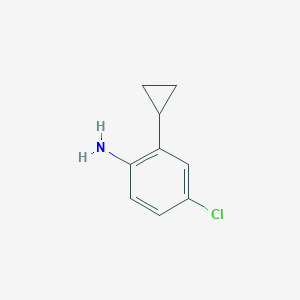



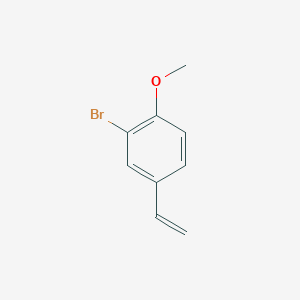
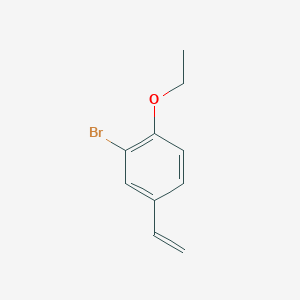

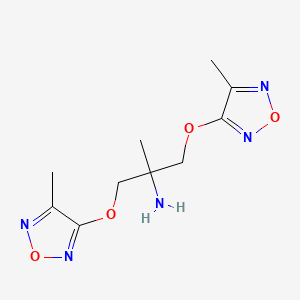

![2-[4-(Tert-butyl)phenoxy]-5-(trifluoromethyl)-phenylamine](/img/structure/B3130116.png)
![Methyl 7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyriMidine-5-carboxylate](/img/structure/B3130121.png)